molecular formula C8H12N2O B8462471 1-Pyridin-2-yloxypropan-2-amine

1-Pyridin-2-yloxypropan-2-amine

Cat. No.: B8462471
M. Wt: 152.19 g/mol
InChI Key: LPIZBAMPKXBGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyridin-2-yloxypropan-2-amine is a chemical compound of significant interest in scientific research and development. While specific studies on this exact molecule are limited, its structure is closely related to the 1,3-bis(aryloxy)propan-2-amine class of synthetic compounds, which have demonstrated notable biological activity in research settings. Compounds within this structural class have shown promising antibacterial properties, particularly against Gram-positive pathogens . Research on these analogs has revealed minimal inhibitory concentrations (MIC) in the low micromolar range against challenging bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potentially bactericidal mechanism of action . Computational target prediction studies for similar molecules indicate that their mechanism may involve interaction with key bacterial proteins, such as the cell division protein FtsZ, the Quinolone resistance protein NorA, or Enoyl-[acyl-carrier-protein] reductase FabI . Beyond antimicrobial applications, the pyridinyl moiety present in its structure is a versatile pharmacophore found in compounds with a wide spectrum of pharmacological activities, making this compound a valuable building block or intermediate in medicinal chemistry campaigns . It serves as a key synthetic intermediate for exploring new therapeutic agents and is for research use only, not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in the synthesis of more complex molecules, in target identification studies, and in the investigation of structure-activity relationships.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-pyridin-2-yloxypropan-2-amine

InChI

InChI=1S/C8H12N2O/c1-7(9)6-11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3

InChI Key

LPIZBAMPKXBGQJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=N1)N

Origin of Product

United States

Scientific Research Applications

Chemistry

1-Pyridin-2-yloxypropan-2-amine serves as a building block in the synthesis of complex organic molecules. Its versatility allows chemists to utilize it in various reactions, such as:

  • Substitution Reactions : Nucleophilic substitutions can introduce different functional groups on the pyridine ring.
  • Oxidation and Reduction : The compound can undergo oxidation to form pyridine N-oxides or reduction to yield reduced pyridine derivatives.

Biology

In biological research, this compound is studied for its role as a ligand in enzyme-substrate interactions and receptor binding assays. Notable biological activities include:

  • Antimicrobial Activity : Preliminary studies indicate moderate antibacterial properties against Gram-positive and Gram-negative bacteria, including selective activity against Chlamydia species.
OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Medicine

The compound is under investigation for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown significant cytotoxic effects against various cancer cell lines.
Cell LineIC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)20.3
A549 (lung cancer)18.7

The mechanism of action may involve receptor binding, enzyme inhibition, and modulation of gene expression related to cell cycle regulation.

Industry

In industrial applications, this compound is used in developing novel materials with specific electronic and optical properties. It serves as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various pyridine derivatives, including this compound, for their antimicrobial potency against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity with MICs in the low micromolar range.

Case Study 2: Anticancer Effects

Research conducted on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation through apoptosis induction. This study highlights its potential use in developing new anticancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
1-Pyridin-2-yloxypropan-2-amine C₈H₁₂N₂O 152.20 (calc.) Pyridinyloxy, propan-2-amine Higher polarity due to ether oxygen; likely increased solubility in polar solvents vs. non-oxygenated analogs
1-(Pyridin-2-yl)propan-2-amine C₈H₁₂N₂ 136.19 Pyridinyl, propan-2-amine Lower polarity; density 0.980 g/mL at 25°C
2-(Pyridin-2-yl)propan-2-amine C₈H₁₂N₂ 136.19 Pyridinyl, tertiary amine Branched structure may enhance steric hindrance; basicity influenced by tertiary amine
(1-Methoxypropan-2-yl)(pyridin-2-ylmethyl)amine C₁₀H₁₆N₂O 180.25 Methoxy, pyridinylmethyl Methoxy group increases hydrophilicity; potential for hydrogen bonding

Key Observations :

  • The ether oxygen in this compound enhances polarity compared to 1-(pyridin-2-yl)propan-2-amine, likely improving aqueous solubility.
  • Tertiary amines like 2-(pyridin-2-yl)propan-2-amine exhibit higher basicity due to reduced steric hindrance around the nitrogen .
  • Methoxy-containing analogs (e.g., compound in ) demonstrate how oxygenated substituents modulate solubility and intermolecular interactions.

Preparation Methods

Reaction Mechanism and Catalyst Systems

The Ullmann reaction, employing CuI/1,10-phenanthroline catalysts, enables C–O bond formation between 2-bromopyridine and alkoxide nucleophiles. In a modified protocol from MAPA reagent synthesis, 1-amino-2-propanol is first protected as an acetamide to prevent undesired coordination (Fig. 1A). Deprotonation with K₃PO₄ generates an alkoxide, which displaces bromide from 2-bromopyridine under reflux in toluene (Table 1). Catalyst loading at 3 mol% CuI/phenanthroline achieves 85% yield after 12 h. Post-reaction, acidic hydrolysis (HCl/MeOH) cleaves the acetamide, yielding 1-pyridin-2-yloxypropan-2-amine.

Table 1: Ullmann Coupling Optimization for this compound

Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
CuI/phen (3)K₃PO₄Toluene1101285
CuI/phen (2)K₂CO₃DMF1201872
CuI (5)Cs₂CO₃Dioxane1002463

Scalability and Byproduct Management

Multigram reactions (0.1 mol scale) in toluene minimize deformylation side reactions observed in polar solvents like t-AmOH. Byproducts such as 2-aminopyridine (≤5%) are removed via vacuum distillation or silica chromatography.

Nucleophilic Substitution Strategies

Base-Promoted Displacement

Direct displacement of 2-chloropyridine with 1-amino-2-propanol in DMF at 80°C affords moderate yields (50–60%) but requires excess amine (3 eq) to drive the equilibrium. Steric hindrance at the propan-2-amine site limits efficiency, prompting the use of phase-transfer catalysts (e.g., TBAB) to enhance alkoxide nucleophilicity.

Mitsunobu Reaction Adaptations

Coupling 2-hydroxypyridine with 1-hydroxypropan-2-amine under Mitsunobu conditions (DIAD, PPh₃) achieves 78% yield but necessitates N-protection (e.g., Boc) to prevent oxazolidine formation. Deprotection with TFA/CH₂Cl₂ furnishes the target amine in 90% purity.

Reductive Amination Pathways

Ketone Intermediate Synthesis

Oxidation of 1-pyridin-2-yloxypropan-2-ol with Jones reagent yields 1-pyridin-2-yloxypropan-2-one, which undergoes reductive amination with NH₄OAc and NaBH₃CN in MeOH. This one-pot method provides 65% yield but faces challenges in ketone purification due to hygroscopicity.

Enantioselective Variants

Chiral Ru catalysts (e.g., Noyori-type) enable asymmetric reductive amination, affording enantiomeric excess (ee) up to 82%. However, substrate scope remains limited to electron-deficient pyridines.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Etherification

Adapting Pd₂(dba)₃/XantPhos systems from imidazo[1,2-a]pyridine syntheses, 2-bromopyridine couples with 1-amino-2-propanol derivatives at 110°C in toluene (Table 2). Yields reach 70% with 2 eq of t-BuONa, though competing C–N bond formation necessitates careful ligand selection.

Table 2: Palladium-Catalyzed Etherification Results

LigandBaseTemp (°C)Time (h)Yield (%)
XantPhost-BuONa1101270
BINAPK₃PO₄1001858
DavePhosCs₂CO₃902445

C–H Activation Approaches

Leveraging PIP amine-directed C–H functionalization, β-methylene C(sp³)–H bonds in propan-2-amine derivatives undergo oxidative coupling with 2-hydroxypyridine. Pd(OAc)₂/Ag₂CO₃ systems in HFIP solvent achieve 60% yield but require stoichiometric oxidants.

Comparative Analysis of Synthetic Routes

Ullmann coupling offers the highest yields (85%) and scalability, albeit with stringent anhydrous conditions. Mitsunobu reactions provide stereochemical control but involve costly reagents. Palladium methods, while versatile, suffer from ligand sensitivity and lower efficiency. Reductive amination is operationally simpler but limited by intermediate stability .

Q & A

Q. What are the optimal synthetic routes for 1-Pyridin-2-yloxypropan-2-amine, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : Reacting 2-chloropyridine with propan-2-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or GC-MS.
  • Condensation : Use a coupling agent (e.g., EDC/HOBt) to link pyridin-2-ol derivatives with propan-2-amine precursors.

Q. Optimization strategies :

  • Vary solvents (polar aprotic vs. non-polar) to assess yield differences.
  • Screen temperatures (e.g., 60°C vs. reflux) and catalysts (e.g., Pd-based for cross-coupling).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, amine protons at δ 1.2–2.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups.
  • X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures. Ensure crystal quality by slow evaporation in solvents like methanol/water .
  • Mass spectrometry : HRMS (ESI⁺) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 153.1).

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to quantify purity (>95%). Monitor degradation products over time.
  • Accelerated stability studies : Expose samples to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Compare with controls stored at –20°C .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

Answer:

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute HOMO/LUMO energies, electrostatic potentials, and charge distribution.
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy.
  • Key insights : The pyridine ring’s electron-withdrawing effect lowers the HOMO energy (–5.2 eV), influencing reactivity in nucleophilic environments .

Q. What QSAR strategies are effective for predicting the biological activity of this compound derivatives?

Answer:

  • Descriptor selection : Calculate logP (lipophilicity), molar refractivity (SMR), and topological polar surface area (TPSA) using software like MOE.
  • Model building : Perform multiple linear regression (MLR) on a library of derivatives. Example equation:
    pIC50=0.65×logP1.2×TPSA+3.1\text{pIC}_{50} = 0.65 \times \log P - 1.2 \times \text{TPSA} + 3.1 (r² = 0.89).
  • Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets .

Q. How should researchers resolve contradictions in experimental vs. computational data for this compound?

Answer:

  • Case example : If DFT predicts a planar pyridine ring but X-ray data shows slight distortion:
    • Re-examine computational parameters (e.g., solvent effects, dispersion corrections).
    • Check for crystal packing forces (e.g., π-stacking) using Mercury software .
  • Statistical analysis : Apply χ² tests to assess crystallographic residual factors (R1 < 5%).

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

Answer:

  • Challenges : Poor crystal growth due to hygroscopicity; twinning in monoclinic systems.
  • Solutions :
    • Use anti-solvent diffusion (e.g., layering hexane over DMSO solution).
    • Collect high-resolution data (λ = 0.71073 Å) and apply TWINABS for integration .

Q. What mechanistic insights explain the biological activity of pyridine-amine derivatives?

Answer:

  • Hypothesis : The pyridine nitrogen and amine group act as hydrogen-bond donors/acceptors, targeting enzymes (e.g., kinases) or receptors.
  • Validation : Perform molecular docking (AutoDock Vina) against PDB structures (e.g., 3POZ for kinase inhibition). Compare binding energies (ΔG < –7 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.